1-(2-Trifluoromethoxy-phenyl)-propan-1-one
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Overview
Description
1-(2-Trifluoromethoxy-phenyl)-propan-1-one is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Trifluoromethoxy-phenyl)-propan-1-one typically involves the reaction of 2-trifluoromethoxybenzaldehyde with a suitable ketone precursor under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by dehydration to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Trifluoromethoxy-phenyl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(2-Trifluoromethoxy-phenyl)-propan-1-ol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Trifluoromethoxy-phenyl)-propan-1-one has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Trifluoromethoxy-phenyl)-propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, the compound’s derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(2-Trifluoromethyl-phenyl)-propan-1-one: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(2-Methoxy-phenyl)-propan-1-one: Contains a methoxy group instead of a trifluoromethoxy group.
1-(2-Fluoromethoxy-phenyl)-propan-1-one: Features a fluoromethoxy group in place of the trifluoromethoxy group.
Uniqueness: 1-(2-Trifluoromethoxy-phenyl)-propan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the trifluoromethoxy group can improve the compound’s pharmacokinetic properties, such as increased metabolic stability and bioavailability, compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-8(14)7-5-3-4-6-9(7)15-10(11,12)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCOAARPXLSJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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